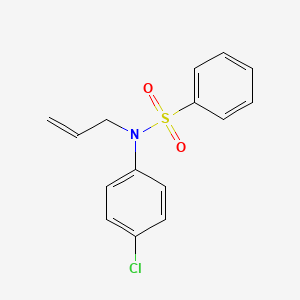

N-allyl-N-(4-chlorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

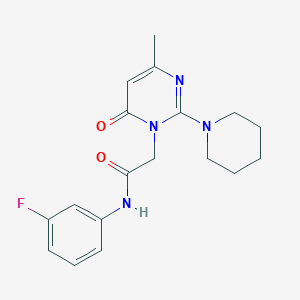

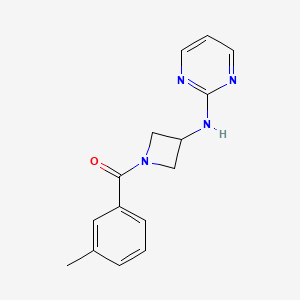

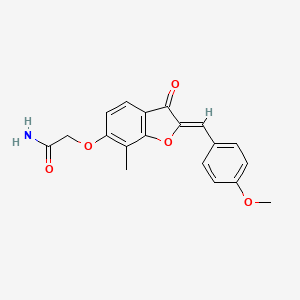

“N-allyl-N-(4-chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14ClNO2S . It is a derivative of benzenesulfonamide .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-allyl-N-(4-chlorophenyl)benzenesulfonamide”, has been studied . The process involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-allyl-N-(4-chlorophenyl)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group, with an allyl group and a 4-chlorophenyl group attached to the nitrogen atom of the sulfonamide .Chemical Reactions Analysis

“N-allyl-N-(4-chlorophenyl)benzenesulfonamide” can undergo various chemical reactions. For instance, N-arylethynylsulfonamides can be oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Physical And Chemical Properties Analysis

“N-allyl-N-(4-chlorophenyl)benzenesulfonamide” has a molecular weight of 307.8 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Green Chemistry

The compound has been utilized as a chemoselective N-acylation reagent, particularly in the context of green chemistry. It facilitates the acylation of amines in water, which is a more environmentally friendly solvent compared to traditional organic solvents . This application is significant in the synthesis of drugs, where acylation reactions are common.

Organic Synthesis

In organic synthesis, N-allyl-N-(4-chlorophenyl)benzenesulfonamide serves as a selective protecting group for primary amines. This is especially useful in multistep synthesis processes where the selective protection of functional groups is crucial .

Chemoselective Aromatic Substitution

The compound is involved in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives through efficient nitration and halogenation of N-phenylbenzenesulfonamide. This method demonstrates practical chemoselectivity and functional group compatibility, which is valuable in the preparation of intermediates for benzimidazoles and quinoxaline derivatives .

Acylation Reagent Stability

N-allyl-N-(4-chlorophenyl)benzenesulfonamide exhibits high stability as an acylating reagent. This stability is advantageous over other acylating agents that may have limited application and require the use of organic solvents .

Selective Acylation

The compound has been developed for the selective acylation of amino alcohols and the monofunctionalization of primary-secondary diamines. These reactions are carried out in water, aligning with the principles of green chemistry and offering a more sustainable approach .

Synthon for Aromatic Substitution

It acts as a versatile synthon for aromatic substitution reactions. The compound’s application in α-alkylation and cobalt-catalyzed allylic substitution has been explored, enabling the transformation of various allyl sulfones with high yield and regioselectivity .

Safety and Hazards

While specific safety and hazard information for “N-allyl-N-(4-chlorophenyl)benzenesulfonamide” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-10-8-13(16)9-11-14)20(18,19)15-6-4-3-5-7-15/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNSIWMFVFYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-N-(4-chlorophenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide](/img/no-structure.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

methanone](/img/structure/B2860581.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)